molecular formula C12H26 B14544968 2,2,5,5-Tetramethyloctane CAS No. 62183-83-9

2,2,5,5-Tetramethyloctane

Cat. No.: B14544968
CAS No.: 62183-83-9
M. Wt: 170.33 g/mol
InChI Key: RJJMZKVKQLGGDK-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyloctane is a hydrocarbon with the molecular formula C12H26. It is an alkane, meaning it consists solely of carbon and hydrogen atoms connected by single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyloctane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes using suitable catalysts under controlled conditions. For instance, the reaction of 2,2,5,5-tetramethylhexane with ethyl chloride in the presence of aluminum chloride as a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of petrochemical feedstocks. The process may include catalytic cracking and subsequent alkylation reactions to achieve the desired product. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyloctane primarily undergoes substitution reactions due to the stability of its carbon-hydrogen bonds. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,5,5-Tetramethyloctane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyloctane exerts its effects is primarily through its interactions with other molecules. As a non-polar compound, it can dissolve other non-polar substances, making it useful as a solvent. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which imparts distinct steric and electronic properties. This makes it particularly stable and less reactive compared to other isomers .

Properties

CAS No.

62183-83-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,5,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-8-12(5,6)10-9-11(2,3)4/h7-10H2,1-6H3

InChI Key

RJJMZKVKQLGGDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CCC(C)(C)C

Origin of Product

United States

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